5-Isopropyl-1-phenyl-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. numberanalytics.comwisdomlib.orgresearchgate.net This structural motif imparts a unique combination of physical and chemical properties, making them highly versatile building blocks in organic synthesis. numberanalytics.com The pyrazole core is found in a multitude of compounds with significant applications across various scientific and industrial domains. mdpi.com
In medicinal chemistry, pyrazole derivatives are renowned for their diverse pharmacological activities. wisdomlib.org They form the structural basis for a wide array of drugs, including anti-inflammatory agents like celecoxib, analgesics such as antipyrine (B355649) and phenylbutazone, and treatments for obesity like rimonabant. numberanalytics.commdpi.com The broad spectrum of biological effects also encompasses antimicrobial, antifungal, anticonvulsant, and anticancer properties. wisdomlib.orgresearchgate.netsciensage.info The adaptability of the pyrazole scaffold allows for the synthesis of numerous derivatives, making it a focal point in the development of new therapeutic agents. wisdomlib.org
Beyond pharmaceuticals, pyrazoles have found utility in agrochemicals, materials science, and catalysis. numberanalytics.comsciensage.info Their application in agriculture includes the development of pesticides and herbicides. sciensage.info In materials science, pyrazole-based compounds are explored for applications in energy storage and conversion. numberanalytics.com Furthermore, their ability to coordinate with metal ions makes them valuable ligands in catalysis. numberanalytics.com The ongoing research into pyrazole chemistry continues to uncover new synthetic methodologies and expand their range of applications. mdpi.com
Rationale for Focused Investigation on the 5-Isopropyl-1-phenyl-1H-pyrazole Scaffold
The specific substitution pattern of this compound, featuring an isopropyl group at the 5-position and a phenyl group at the 1-position of the pyrazole ring, presents a unique scaffold for chemical exploration. The isopropyl group, with its steric bulk and electron-donating properties, can influence the reactivity and conformational preferences of the pyrazole ring. The phenyl group at the N1 position significantly impacts the electronic properties of the heterocycle and provides a site for further functionalization.
This particular arrangement of substituents makes this compound and its derivatives interesting candidates for a variety of applications. For instance, derivatives of this scaffold have been investigated for their potential biological activities. The core structure serves as a versatile starting point for the synthesis of more complex molecules with tailored properties.
Overview of Academic Research Trajectories for the Compound
Academic research on this compound and its derivatives has primarily focused on their synthesis, structural characterization, and exploration of their chemical reactivity. Studies have detailed methods for the regiocontrolled synthesis of related pyrazole carboxylates, highlighting the influence of reaction conditions on the final product. nih.govacs.org
Spectroscopic data, including ¹H NMR and ¹³C NMR, have been crucial in confirming the structures of these synthesized compounds. nih.gov For example, the ¹H NMR spectrum of a related compound, Methyl-1-phenyl-5-(isopropyl)-1H-pyrazole-3-carboxylate, shows characteristic signals for the isopropyl and phenyl protons, as well as a singlet for the pyrazole ring proton. nih.gov
Furthermore, research has explored the utility of this scaffold in creating more complex molecular architectures. For instance, a derivative, 2,6-Bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine, has been synthesized and studied for its potential as a tridentate pincer ligand. iucr.org The investigation into the chemical space surrounding this compound continues to be an active area of research, with potential for the discovery of new materials and biologically active compounds.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-5-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-10(2)12-8-9-13-14(12)11-6-4-3-5-7-11/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOHVJXBOUSZSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=NN1C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482457 | |
| Record name | 5-Isopropyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3191-88-6 | |
| Record name | 5-Isopropyl-1-phenyl-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthesis of 5 Isopropyl 1 Phenyl 1h Pyrazole and Its Structural Analogues
Foundational Synthetic Methodologies for Pyrazole (B372694) Ring Construction
The construction of the pyrazole ring has been a subject of extensive research, leading to the development of several robust synthetic strategies. These methods can be broadly categorized into classical cyclocondensation reactions and modern multicomponent approaches.
Classical Cyclocondensation Reactions
The most traditional and widely employed method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. mdpi.com This approach, often referred to as the Knorr pyrazole synthesis, is a straightforward and rapid way to obtain polysubstituted pyrazoles. mdpi.com The reaction involves the nucleophilic attack of the hydrazine onto the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring.
However, a significant challenge in the synthesis of unsymmetrical pyrazoles using this method is the potential formation of two regioisomeric products. mdpi.com The regioselectivity of the reaction is influenced by the nature of the substituents on both the 1,3-dicarbonyl compound and the hydrazine, as well as the reaction conditions. For instance, the reaction of an unsymmetrical 1,3-diketone with a monosubstituted hydrazine can yield a mixture of two regioisomers. conicet.gov.ar
Another classical approach involves the cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. mdpi.comlongdom.org This method typically proceeds through the formation of a pyrazoline intermediate, which is subsequently oxidized to the corresponding pyrazole. mdpi.com The reaction of cross-conjugated enynones with arylhydrazines has also been shown to be a regioselective route to pyrazole derivatives. nih.gov
Multicomponent Reaction (MCR) Approaches
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the ability to generate molecular diversity from simple starting materials. beilstein-journals.orgacs.org Several MCRs have been developed for the synthesis of pyrazoles, often overcoming the limitations of classical methods. beilstein-journals.org
One common MCR strategy involves the in situ generation of a 1,3-dielectrophile, which then undergoes cyclocondensation with a hydrazine. beilstein-journals.org For example, 1,3-dicarbonyl compounds can be generated in situ from enolates and carboxylic acid chlorides and then reacted with hydrazines in a one-pot fashion. beilstein-journals.org
Three-component reactions involving enaminones, an aldehyde, and a hydrazine derivative have also been successfully employed for the synthesis of pyrazoles. longdom.org These reactions often proceed in environmentally friendly solvents like water, highlighting the green chemistry aspect of MCRs. longdom.org Furthermore, four-component reactions have been developed to synthesize more complex pyrazole-containing scaffolds, such as pyrano[2,3-c]pyrazoles. mdpi.com
Table 1: Comparison of Foundational Pyrazole Synthesis Methods
| Synthesis Method | Key Reactants | Advantages | Disadvantages |
|---|---|---|---|
| Classical Cyclocondensation (Knorr) | 1,3-Dicarbonyl compounds, Hydrazines | Simple, rapid, widely applicable mdpi.com | Potential for regioisomeric mixtures with unsymmetrical substrates mdpi.comconicet.gov.ar |
| Classical Cyclocondensation (from α,β-Unsaturated Carbonyls) | α,β-Unsaturated carbonyls, Hydrazines | Access to different substitution patterns mdpi.com | Often requires a subsequent oxidation step mdpi.com |
| Multicomponent Reactions (MCRs) | Various simple starting materials (e.g., aldehydes, ketones, nitriles, hydrazines) | High efficiency, atom economy, molecular diversity, often one-pot beilstein-journals.orgacs.org | Can sometimes lead to complex product mixtures requiring careful optimization |
Advanced and Regiocontrolled Synthesis of Pyrazole Derivatives
Achieving high regioselectivity in the synthesis of unsymmetrically substituted pyrazoles is a significant challenge. Advanced synthetic strategies have been developed to address this issue, primarily by modulating the reaction conditions and employing specific reagents.
Control of Regioselectivity via Hydrazine and Solvent Modulations
The regiochemical outcome of pyrazole synthesis can be significantly influenced by the nature of the hydrazine reagent and the solvent used in the reaction. For instance, in the reaction of trichloromethyl enones with arylhydrazines, the use of arylhydrazine hydrochlorides leads to the formation of the 1,3-regioisomer, while the free arylhydrazine yields the 1,5-regioisomer exclusively. nih.gov This highlights the profound impact of the hydrazine salt form on the reaction's regioselectivity.
The choice of solvent is also a critical factor. The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP), has been shown to dramatically increase the regioselectivity in the formation of N-methylpyrazoles from 1,3-diketones and methylhydrazine. conicet.gov.aracs.org Specifically, HFIP as a solvent favors the formation of 5-substituted pyrazole derivatives. conicet.gov.ar In contrast, polar aprotic solvents like DMSO can favor the formation of the other regioisomer. acs.org This "solvent-switchable" regioselectivity provides a powerful tool for selectively synthesizing a desired pyrazole isomer. acs.org The effect of the solvent is often attributed to its ability to stabilize specific intermediates or transition states through hydrogen bonding or other interactions. orgsyn.org
Table 2: Influence of Solvent on Regioselectivity in Pyrazole Synthesis
| Reactants | Solvent | Major Regioisomer | Reference |
|---|---|---|---|
| 1,3-Diketone + Methylhydrazine | Ethanol (B145695) | Mixture of regioisomers | conicet.gov.ar |
| 1,3-Diketone + Methylhydrazine | 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 5-Substituted pyrazole | conicet.gov.ar |
| Trifluoromethylated ynone + Arylhydrazine | Hexafluoroisopropanol (HFIP) | 3-Trifluoromethylpyrazole | acs.org |
| Trifluoromethylated ynone + Arylhydrazine | Dimethyl sulfoxide (B87167) (DMSO) | 5-Trifluoromethylpyrazole | acs.org |
Stereoselective Synthesis of Pyrazole Cores
While the pyrazole ring itself is aromatic and planar, the introduction of stereocenters in the substituents attached to the pyrazole core is of great interest, particularly in drug discovery. The stereoselective synthesis of pyrazole derivatives often involves the use of chiral auxiliaries, catalysts, or starting materials.
For example, the stereoselective synthesis of chiral dihydropyrano[2,3-c]pyrazoles has been achieved through organocatalytic domino reactions. metu.edu.tr These reactions utilize chiral bifunctional organocatalysts to control the stereochemical outcome of the reaction cascade. Similarly, the development of novel chiral pyrazole derivatives as potent inhibitors of enzymes like PDE4 often relies on stereoselective synthetic routes. colab.ws
The Michael addition of pyrazoles to conjugated carbonyl alkynes has been developed as a regio- and stereoselective method for the synthesis of N-carbonylvinylated pyrazoles. mdpi.com The stereoselectivity of this reaction can be switched between (E) and (Z) isomers by the presence or absence of a silver carbonate catalyst. mdpi.com
Catalytic Strategies in 5-Isopropyl-1-phenyl-1H-pyrazole Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. Various catalytic systems have been applied to the synthesis of pyrazoles.
Transition metal catalysts, such as those based on copper and palladium, have been widely used. Copper-catalyzed multicomponent reactions have been developed for the synthesis of 1,3-substituted pyrazoles. beilstein-journals.org Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, can be integrated into pyrazole synthesis sequences to introduce diverse substituents. beilstein-journals.org Ruthenium-catalyzed hydrogen transfer reactions have also been employed for the synthesis of 4-alkyl-pyrazoles from 1,3-diols and hydrazines. acs.org
In addition to metal-based catalysts, organocatalysts and solid-supported catalysts have gained prominence. Amberlyst-70, a recyclable resinous catalyst, has been used for the aqueous synthesis of pyrazoles at room temperature. researchgate.net Scandium(III) triflate has been shown to be an efficient catalyst for the synthesis of pyrazoles under solvent-free conditions. scielo.br These catalytic approaches offer greener and more sustainable alternatives to traditional methods.
Transition-Metal Catalysis (e.g., Silver-Catalyzed Transformations)
Transition-metal catalysis has become an indispensable tool in organic synthesis, offering efficient and selective pathways to construct complex molecules like pyrazoles. mdpi.com These metals can activate substrates and facilitate bond formations that would otherwise be difficult to achieve. ias.ac.in Palladium, rhodium, and silver are among the metals that have been extensively used in pyrazole synthesis. mdpi.comresearchgate.net
Silver-catalyzed reactions, in particular, have emerged as a powerful method for synthesizing a variety of functionalized pyrazoles under mild conditions. acs.org Silver catalysts, such as silver triflate (AgOTf), have been shown to be effective in the regioselective synthesis of 3-CF3-pyrazoles, achieving yields of up to 99%. researchgate.net This method involves the reaction of N'-benzylidene tolylsulfonohydrazides with ethyl 4,4,4-trifluoro-3-oxobutanoate and demonstrates broad substrate scope, allowing for the preparation of pyrazoles with various alkyl and aryl substituents. researchgate.net
Another notable application of silver catalysis is the synthesis of 5-amino-4-sulfonyl pyrazoles from 1,2-diaza-1,3-dienes and sulfinate salts. acs.org This method proceeds via a cascade reaction involving C(sp²)–H sulfonylation followed by intramolecular cyclization. acs.org Silver(I) ions also mediate the 5-endo-dig cyclization of 4-alkynyl-3-hydroxy-1H-pyrazoles to form fused 2H-furo[2,3-c]pyrazole ring systems. nih.gov A silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes also provides a route to pyrazoles under mild conditions with broad substrate tolerance. organic-chemistry.org
The following table summarizes selected silver-catalyzed pyrazole synthesis methods.
Table 1: Examples of Silver-Catalyzed Pyrazole Synthesis
| Catalyst | Starting Materials | Product Type | Key Features |
|---|---|---|---|
| Silver triflate (AgOTf) | N′-benzylidene tolylsulfonohydrazides and ethyl 4,4,4-trifluoro-3-oxobutanoate | 5-aryl-3-trifluoromethyl pyrazoles | High regioselectivity and yields (up to 99%). researchgate.net |
| Silver catalyst | 1,2-diaza-1,3-dienes and sulfinate salts | 5-amino-4-sulfonyl pyrazoles | Cascade reaction, good functional group tolerance. acs.org |
| Silver(I) ion | 4-alkynyl-3-hydroxy-1-phenyl-1H-pyrazoles | 2,5-disubstituted 2H-furo[2,3-c]pyrazoles | 5-endo-dig cyclization. nih.gov |
| Silver catalyst | N-isocyanoiminotriphenylphosphorane and terminal alkynes | Pyrazoles | [3+2] cycloaddition, mild conditions. organic-chemistry.org |
Green Chemistry Principles in Pyrazole Synthesis (e.g., Nanocatalysis)
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to pyrazole synthesis. pharmacognosyjournal.netthieme-connect.com Key strategies include the use of environmentally benign solvents like water, solvent-free reaction conditions, and the use of reusable catalysts such as nanocatalysts. thieme-connect.compharmacophorejournal.com
Nanocatalysis, in particular, offers significant advantages due to the high surface area and reactivity of nanoparticles, leading to shorter reaction times and higher yields. researchgate.net Various nanocatalysts have been employed for the synthesis of pyrazole derivatives. For instance, ZnO nanoparticles have been used to catalyze the microwave-assisted, solvent-free synthesis of substituted pyrazoles from cinnamaldehydes and hydrazine hydrate. pharmacophorejournal.com Similarly, CaO nanoparticles have proven effective in the one-pot, multi-component synthesis of pyranopyrazoles, with the catalyst being recoverable and reusable. researchgate.net
Other nanocatalysts used in pyranopyrazole synthesis include nano-TiO2 and a nano-thin film of Ag/TiO2. mdpi.com The use of water as a solvent further enhances the green credentials of these synthetic routes. researchgate.net The combination of nanocatalysis and green solvents represents a synergistic approach to sustainable chemical synthesis. researchgate.net
The table below highlights some green synthetic methods for pyrazole derivatives.
Table 2: Green Synthesis of Pyrazole Derivatives using Nanocatalysts
| Catalyst | Reaction Type | Key Green Features | Product Type | Yield |
|---|---|---|---|---|
| ZnO Nanoparticles | Condensation | Microwave-assisted, solvent-free. pharmacophorejournal.com | Substituted Pyrazoles | Not specified |
| CaO Nanoparticles | One-pot multi-component reaction | Reusable catalyst, short reaction time. researchgate.net | Pyranopyrazoles | 85–91% researchgate.net |
| Nano-TiO2 | One-pot condensation | Solvent-free, room temperature. mdpi.com | Dihydropyrano-[2,3-c]-pyrazoles | 81–96% mdpi.com |
| Ag/TiO2 nano-thin film | Four-component reaction | Recyclable catalyst, aqueous ethanol solvent. mdpi.com | Dihydropyrano-[2,3-c]-pyrazoles | 78–93% mdpi.com |
Post-Synthetic Functionalization and Derivatization of the Pyrazole Ring
The versatility of the pyrazole scaffold is greatly enhanced by the ability to perform post-synthetic functionalization and derivatization. encyclopedia.pub These reactions allow for the introduction of various functional groups onto the pre-formed pyrazole ring, enabling the synthesis of a wide array of derivatives with tailored properties. researchgate.net
A common strategy is the direct C-H functionalization of the pyrazole ring, which avoids the need for pre-functionalized starting materials. researchgate.netrsc.org This approach provides a more atom-economical and efficient route to substituted pyrazoles. researchgate.net For example, transition-metal-catalyzed C-H activation can be used to introduce aryl, alkenyl, and alkynyl groups at specific positions on the pyrazole ring. researchgate.net The regioselectivity of these reactions can often be controlled by the choice of catalyst and reaction conditions. researchgate.net
Another important functionalization reaction is the introduction of thio- or selenocyano groups at the C-4 position of the pyrazole ring. beilstein-journals.org This can be achieved via a hypervalent iodine-mediated electrophilic reaction. beilstein-journals.org The resulting 4-thio/selenocyanated pyrazoles can be further derivatized into other sulfur- or selenium-containing compounds. beilstein-journals.org
Furthermore, the pyrazole ring can be a starting point for the synthesis of more complex heterocyclic systems. For instance, ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates can be converted through a series of reactions, including reduction, oxidation, and cyclocondensation, to yield 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. nih.govacs.org Similarly, the carboxylate group of pyrazole derivatives can be converted into amides and other functional groups, leading to compounds with diverse biological activities. jcsp.org.pk The dithianyl group has also been used as a handle for the facile derivatization of pyrazoles into highly functionalized products. acs.org
The following table provides examples of post-synthetic functionalization of the pyrazole ring.
Table 3: Examples of Post-Synthetic Functionalization of Pyrazoles
| Reaction Type | Reagents | Functional Group Introduced | Position |
|---|---|---|---|
| C-H Arylation | Aryl bromides, Palladium catalyst | Aryl group | β-position researchgate.net |
| Thiocyanation | PhICl2 / NH4SCN | Thiocyano group (-SCN) | C-4 beilstein-journals.org |
| Selenocyanation | PhICl2 / KSeCN | Selenocyano group (-SeCN) | C-4 beilstein-journals.org |
| Multi-step synthesis | LiAlH4, IBX, liq. NH3/I2, H2S, phenacyl bromides | 4-aryl thiazole | C-3 nih.govacs.org |
Mechanistic Insights and Chemical Reactivity of 5 Isopropyl 1 Phenyl 1h Pyrazole Systems
Tautomerism and Its Impact on Pyrazole (B372694) Chemistry
Tautomerism is a fundamental characteristic of certain pyrazole systems, significantly influencing their chemical behavior, physical properties, and biological interactions. This phenomenon involves the migration of a proton, leading to structural isomers that can exist in equilibrium.
For pyrazole derivatives, the most common form of tautomerism is annular tautomerism, which involves the movement of a proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring. mdpi.com In the case of pyrazoles with substituents at the C3 and C5 positions, this leads to two distinct tautomeric forms. However, for 5-Isopropyl-1-phenyl-1H-pyrazole, the nitrogen at the N1 position is substituted with a phenyl group, which quenches the possibility of annular tautomerism. The structure is fixed and does not exhibit this equilibrium.
Side-chain tautomerism is another possibility in substituted pyrazoles, particularly those bearing functional groups like amino or hydroxyl substituents at positions 3 or 5. mdpi.com These groups can participate in proton exchange with the pyrazole ring. mdpi.com Since this compound possesses only isopropyl and phenyl substituents, which lack mobile protons on heteroatoms connected to the ring, it does not exhibit side-chain tautomerism.
In related systems, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, where the N1 position is unsubstituted, the pyrazole rings exist as a mixture of tautomers in solution. mdpi.com In the solid state, however, they tend to adopt the pyrazol-5-yl tautomer. mdpi.com This highlights the importance of the N1 substituent in determining the tautomeric possibilities of the pyrazole ring.
While this compound itself is not tautomeric, the principles governing tautomeric equilibrium in related, unsubstituted pyrazoles are dictated by electronic and steric effects of the substituents. These principles help in understanding the stability of the given structure.
Electronic Effects: The electronic nature of substituents on the pyrazole ring plays a crucial role in determining the stability of potential tautomers. nih.govresearchgate.net
Electron-donating groups (EDGs) , such as alkyl groups (e.g., isopropyl, methyl), tend to stabilize the tautomer where the substituent is at the C3 position. nih.gov These groups increase the electron density of the ring. nih.gov
Electron-withdrawing groups (EWGs) , like trifluoromethyl (CF₃) or carboxyl (COOH), generally favor the tautomer where the EWG is located at the C5 position. nih.govresearchgate.net
In a hypothetical tautomeric system, the electron-donating isopropyl group at C5 would influence the equilibrium. Studies on 3,5-disubstituted pyrazoles have shown that combinations of a phenyl group at one position and an alkyl group (like isopropyl) at the other favor the tautomer where the alkyl group is at C5. mdpi.com
Steric Effects: The size of the substituents can also influence tautomeric preference. Large, bulky groups may favor a particular tautomeric form to minimize steric hindrance. fu-berlin.de The phenyl group on the N1 nitrogen of the target molecule creates significant steric bulk, which can influence the conformation and reactivity of the molecule, even in the absence of tautomerism. For instance, the phenyl group may be twisted out of the plane of the pyrazole ring to reduce steric clash with the C5-isopropyl group. csic.es
The following table summarizes the general influence of substituents on pyrazole tautomerism, which provides context for the stability of the fixed this compound structure.
| Substituent Type | Position Favored | Rationale |
| Electron-Donating (e.g., -CH₃, -OH) | C3 | Stabilizes the adjacent pyridine-like nitrogen. nih.gov |
| Electron-Withdrawing (e.g., -CF₃, -COOH) | C5 | Stabilizes the overall electronic system. nih.govresearchgate.net |
| Bulky Groups | Varies | Minimizes steric hindrance between substituents. fu-berlin.de |
Electronic Structure and Reactivity Profiling of Pyrazole Derivatives
The arrangement of electrons within the pyrazole ring dictates its reactivity towards other chemical species. The aromatic nature of the pyrazole ring, combined with the presence of two nitrogen atoms, creates distinct regions of high and low electron density.
The pyrazole ring is an electron-rich heterocyclic system. researchgate.net Its reactivity is characterized by distinct nucleophilic and electrophilic sites.
Nucleophilic Centers: The pyridine-like nitrogen atom (N2) possesses a lone pair of electrons in an sp² hybrid orbital, making it a primary site for protonation and reaction with electrophiles. researchgate.netnih.gov The C4 carbon atom is also a nucleophilic center, having the highest electron density among the ring carbons. quora.com This makes it the most susceptible position for electrophilic aromatic substitution. researchgate.netquora.com
Electrophilic Centers: The C3 and C5 positions of the pyrazole ring are comparatively electron-deficient due to their proximity to the electronegative nitrogen atoms. researchgate.netresearchgate.net This makes them susceptible to attack by strong nucleophiles. researchgate.netnih.gov
The general reactivity centers of a pyrazole ring are summarized below:
| Position | Character | Common Reactions |
| N2 | Nucleophilic (Basic) | Protonation, Alkylation nih.govrrbdavc.org |
| C3 | Electrophilic | Nucleophilic attack (under harsh conditions) nih.gov |
| C4 | Nucleophilic | Electrophilic Substitution (e.g., nitration, halogenation) researchgate.netrrbdavc.org |
| C5 | Electrophilic | Nucleophilic attack researchgate.net |
The substituents on the pyrazole ring significantly modulate its intrinsic reactivity.
Isopropyl Group (at C5):
Electronic Effect: As an electron-donating alkyl group, the isopropyl substituent increases the electron density of the pyrazole ring. This enhances the nucleophilicity of the ring, particularly at the C4 position, making it more reactive towards electrophiles compared to an unsubstituted pyrazole.
Steric Effect: The bulkiness of the isopropyl group can sterically hinder access to the adjacent C4 and N1 positions, potentially directing incoming reagents to other sites or influencing the regioselectivity of reactions.
Phenyl Group (at N1):
The presence of these two substituents creates a unique reactivity profile for this compound, where electrophilic attack is strongly favored at the C4 position, driven by the electronic contribution of the isopropyl group.
Fundamental Reaction Pathways
Substituted pyrazoles like this compound can undergo several fundamental reactions, primarily involving electrophilic substitution on the pyrazole ring or transformations of functional groups attached to the ring.
One of the most characteristic reactions of pyrazoles is electrophilic aromatic substitution , which occurs preferentially at the C4 position. rrbdavc.org Due to the activating effect of the C5-isopropyl group, this compound would be expected to readily undergo reactions such as:
Nitration: Introduction of a nitro group (-NO₂) at the C4 position using nitrating agents.
Halogenation: Introduction of halogen atoms (Cl, Br, I) at the C4 position.
Sulfonation: Introduction of a sulfonic acid group (-SO₃H).
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions can sometimes be complex with heterocyclic systems.
Furthermore, the pyrazole nucleus can serve as a scaffold for building more complex molecules. For instance, if a carboxylic acid group were present at the C3 position (as in 1-phenyl-5-isopropyl-1H-pyrazole-3-carboxylic acid), it could undergo typical carboxylic acid reactions like esterification or conversion to an acid chloride . smolecule.comtubitak.gov.tr These derivatives can then be reacted with various nucleophiles to create amides and other functionalized molecules. tubitak.gov.tr Similarly, functional groups introduced at the C4 position can be further transformed, opening up pathways to a wide array of derivatives. nih.gov
Oxidation and Reduction Chemistries
The reactivity of this compound towards oxidation and reduction is largely centered on its substituents, as the pyrazole ring itself is a stable aromatic system.
Oxidation:
The pyrazole ring is generally resistant to oxidation under mild conditions. For instance, the conversion of pyrazolines to pyrazoles often employs oxidizing agents, highlighting the stability of the resulting pyrazole aromatic ring mdpi.com. However, the isopropyl substituent on the this compound could potentially undergo oxidation under more forceful conditions, although specific studies on this are not prevalent.
More commonly, oxidative transformations are carried out on functional groups attached to the pyrazole ring. For example, in related 1,5-disubstituted pyrazole systems, a primary alcohol substituent at the 3-position can be selectively oxidized to the corresponding aldehyde. A notable method for this transformation is the use of 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (B87167) (DMSO), which provides the carbaldehyde in good yield nih.govacs.org.
Reduction:
The reduction of the pyrazole ring in this compound is not a common reaction due to its aromatic stability. Conversely, functional groups on the pyrazole ring are readily reduced. For instance, a carboethoxy group at the 3-position of a 1,5-disubstituted pyrazole can be effectively reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a solvent such as tetrahydrofuran (B95107) (THF) nih.govacs.org.
| Reaction Type | Reagent | Substituent Transformation | Product | Source |
| Oxidation | 2-Iodoxybenzoic acid (IBX) | -CH₂OH → -CHO | 5-Aryl-1-phenyl-1H-pyrazole-3-carbaldehyde | nih.govacs.org |
| Reduction | Lithium aluminum hydride (LiAlH₄) | -COOEt → -CH₂OH | (5-Aryl-1-phenyl-1H-pyrazol-3-yl)methanol | nih.govacs.org |
Substitution and Addition Reactions
Substitution Reactions:
The pyrazole nucleus is an electron-rich aromatic system, which makes it susceptible to electrophilic substitution reactions. The regioselectivity of these reactions is a key aspect of its chemistry.
Electrophilic Substitution: For pyrazoles, electrophilic attack preferentially occurs at the C4 position, which is the most electron-rich and sterically accessible position. While specific studies on this compound are limited, this general reactivity pattern is well-established for pyrazole derivatives. An example of such a reaction is the Vilsmeier-Haack reaction, which introduces a formyl group onto the C4 position of pyrazolone (B3327878) systems nih.gov. It is therefore anticipated that this compound would undergo reactions like nitration, halogenation, and sulfonation at the C4 position.
Nucleophilic Substitution: Nucleophilic substitution directly on the pyrazole ring is generally difficult unless the ring is activated by strongly electron-withdrawing groups. However, nucleophilic substitution can readily occur on substituents attached to the pyrazole. For example, if the phenyl group at the N1 position were substituted with leaving groups like halogens, it could undergo nucleophilic substitution smolecule.com. Similarly, functional groups introduced onto the pyrazole ring can undergo nucleophilic substitution reactions.
| Reaction Type | Position of Attack | Example Reaction | Source |
| Electrophilic Substitution | C4 | Vilsmeier-Haack (Formylation) | nih.gov |
Addition Reactions:
Due to its aromatic character, the pyrazole ring in this compound does not typically undergo addition reactions, as this would lead to a loss of aromatic stabilization. Addition reactions are more characteristic of the synthesis of the pyrazole ring itself, such as Michael additions, rather than reactions of the fully formed aromatic heterocycle smolecule.com.
Computational and Theoretical Studies on 5 Isopropyl 1 Phenyl 1h Pyrazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the properties of pyrazole (B372694) derivatives. nih.govderpharmachemica.com DFT methods are employed to calculate the optimized molecular geometry, vibrational frequencies, and electronic properties with a high degree of accuracy, often using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). derpharmachemica.comresearchgate.net These calculations provide a fundamental understanding of the molecule's behavior at an atomic level.
Structural Elucidation and Conformational Analysis
Computational methods are invaluable for elucidating the three-dimensional structure of pyrazole derivatives. For molecules containing bulky substituents like the isopropyl and phenyl groups on the pyrazole ring, conformational analysis is particularly important. Studies on structurally similar compounds, such as 1-(2-isopropylphenyl)pyrazoles, have shown that the steric hindrance from the bulky isopropyl group can lead to hindered rotation around the C-N bond, resulting in the existence of stable rotamers that can be confirmed by NMR spectroscopy. rsc.org
DFT simulations of related structures, like 1-(3-Isopropyl-1-phenyl-5-vinyl-1H-pyrazol-4-yl) derivatives, suggest that the pyrazole ring itself tends to be planar. vulcanchem.com The orientation of the substituent groups is critical; in compounds like 2,6-bis(1-isopropyl-5-phenyl-1H-pyrazol-3-yl)pyridine, the pyrazole and phenyl rings are significantly twisted relative to each other, with dihedral angles reported to be 46.72° and 73.39°. iucr.org This twisting is a direct consequence of minimizing steric strain between the bulky groups. The optimized geometry for a pyrazole derivative, calculated using DFT, provides key structural parameters.
Table 1: Representative Optimized Structural Parameters for a Substituted Phenyl-Pyrazole Moiety Based on data from analogous structures.
| Parameter | Bond Length (Å) | Bond Angle (°) |
|---|---|---|
| N-N (pyrazole) | ~1.38 | |
| C=N (pyrazole) | ~1.28 | |
| C-N (pyrazole) | ~1.48 | |
| C-C (pyrazole) | ~1.50 | |
| C-C (phenyl) | ~1.39 - 1.40 | |
| C-N-N (pyrazole) | ~112° | |
| N-N-C (pyrazole) | ~105° |
Note: The values are approximations based on DFT studies of similar pyrazole derivatives. researchgate.net
Electronic Properties: HOMO-LUMO Gap and Molecular Electrostatic Potential (MEP)
The electronic properties of a molecule are key to understanding its reactivity and stability. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity. ijcrt.org A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy for an electron to be excited to a higher energy state. ijcrt.orgresearchgate.net DFT studies on various pyrazole derivatives show that the HOMO-LUMO gap can be tailored by altering substituents. For instance, a study on 4-(4-(4,5-dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine reported a theoretical band gap of 4.0 eV, indicating moderate reactivity and stability. nih.govdntb.gov.ua
The Molecular Electrostatic Potential (MEP) map is another vital tool derived from DFT calculations. It visualizes the charge distribution across the molecule, identifying regions prone to electrophilic and nucleophilic attack. nih.gov In a typical MEP map, electron-rich regions (negative potential, usually colored red or yellow) indicate sites for electrophilic attack, while electron-deficient regions (positive potential, colored blue) are susceptible to nucleophilic attack. ijcrt.org For pyrazole derivatives, the MEP map often shows negative potential concentrated around the nitrogen atoms of the pyrazole ring due to their lone pairs of electrons, making them potential sites for interaction with electrophiles. derpharmachemica.com
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR) and Validation
DFT calculations are highly effective in predicting spectroscopic data, which can then be compared with experimental results for validation. Theoretical calculations of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra are routinely performed.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions often show a high correlation with experimental spectra, aiding in the correct assignment of signals and confirmation of molecular structure. derpharmachemica.com For complex structures like 1-(2-isopropylphenyl)pyrazoles, NMR spectroscopy has been used to confirm the presence of different stable rotamers in solution, a phenomenon caused by the bulky isopropyl group. rsc.org
IR Spectroscopy: Theoretical vibrational frequencies calculated by DFT can be correlated with experimental FT-IR spectra. This comparison helps in assigning specific vibrational modes, such as the stretching and bending of various functional groups within the molecule. derpharmachemica.comresearchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to predict electronic transitions and thus the UV-Vis absorption spectra. researchgate.net The calculated maximum absorption wavelength (λmax) can be compared with experimental data to validate the electronic structure and understand the nature of electronic transitions. acs.org
Reactivity Descriptors and Chemical Reactivity Indices
From the energies of the HOMO and LUMO, a range of global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These indices, derived from conceptual DFT, provide a framework for understanding a molecule's stability, reactivity, and interaction preferences. derpharmachemica.comijcrt.org
Table 2: Global Chemical Reactivity Descriptors Based on conceptual DFT principles.
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. A larger HOMO-LUMO gap implies greater hardness and lower reactivity. nih.gov |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Chemical Potential (μ) | μ = -χ | Represents the escaping tendency of electrons from an equilibrium system. |
| Global Electrophilicity Index (ω) | ω = μ² / (2η) | Measures the ability of a species to accept electrons. |
These descriptors are frequently calculated for pyrazole derivatives to compare the reactivity among different analogues and to predict their behavior in chemical reactions. derpharmachemica.comnih.gov
Molecular Modeling for Structure-Function Relationships
Beyond understanding the intrinsic properties of the molecule, computational modeling is extensively used to explore its interactions with biological systems and to establish structure-activity relationships (SAR) or structure-function relationships. researchgate.net Techniques like molecular docking and quantitative structure-activity relationship (3D-QSAR) are pivotal in drug discovery and materials science.
For pyrazole derivatives, which are known for a wide range of biological activities including anticancer and anti-inflammatory properties, molecular modeling is essential. nih.govtandfonline.com
Molecular Docking: This technique predicts the preferred orientation of a ligand (the pyrazole derivative) when bound to a target receptor, such as an enzyme or protein. nih.govdntb.gov.ua By simulating the binding mode and calculating a docking score, researchers can identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that are crucial for biological activity. This helps in understanding the mechanism of action and in designing more potent analogues. tandfonline.com
3D-QSAR: Quantitative Structure-Activity Relationship studies develop statistical models that correlate the chemical structures of a series of compounds with their biological activity. nih.govnih.gov By analyzing the steric and electrostatic fields around the molecules (as in CoMFA and CoMSIA models), 3D-QSAR can identify which structural features are favorable or unfavorable for activity. This information provides a roadmap for designing new compounds with enhanced functions. nih.gov
Studies on various pyrazole-based compounds have successfully used these modeling techniques to design potent kinase inhibitors and other therapeutic agents, highlighting the predictive power of these computational approaches in establishing clear structure-function relationships. nih.govnih.govscispace.com
Molecular Docking Simulations for Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.
Research on pyrazole derivatives has frequently employed molecular docking to elucidate potential biological targets and understand structure-activity relationships. For instance, docking studies have been crucial in designing pyrazole-based inhibitors for various protein kinases. In a study focused on designing inhibitors for BRAFV600E and CRAF kinases, docking simulations were performed on a series of 3-carbonyl-5-phenyl-1H-pyrazole compounds. hanyang.ac.kr These simulations revealed key interactions, such as the formation of three hydrogen bonds between the pyrazole group and hinge site residues like Trp531 and Thr529. hanyang.ac.kr The docking scores for these newly designed carbonyl series were significantly better (10 to 100 times lower in energy) compared to previous series, indicating a higher predicted binding affinity. hanyang.ac.kr
Similarly, docking simulations of novel 5-phenyl-1H-pyrazol derivatives against the BRAFV600E active site showed that a compound identified as 5c could bind tightly, supporting its potent inhibitory activity observed in biological assays. nih.gov In another context, in silico evaluations of regioisomeric 5- and 3-hydroxy-substituted alkyl 1-aryl-1H-pyrazole-4-carboxylates showed promising results for their binding in the active site of dihydroorotate (B8406146) dehydrogenase from Plasmodium falciparum (PfDHODH), the causative agent of malaria. semanticscholar.org
The predictive power of molecular docking was also harnessed to evaluate new heterocyclic compounds incorporating pyrazole moieties as potential cyclooxygenase-2 (COX-2) inhibitors. mdpi.com The results from the in silico docking studies aligned with the in vitro biological evaluations, confirming the binding affinities against the target enzyme's active site. mdpi.com These examples underscore the utility of molecular docking in predicting and validating the interaction of pyrazole-based compounds with various biological targets.
| Target Protein | Pyrazole Derivative Class | Key Findings from Docking |
| BRAFV600E / CRAF | 3-carbonyl-5-phenyl-1H-pyrazole | Pyrazole group forms three hydrogen bonds with hinge residues (Trp531, Thr529); improved docking scores over previous series. hanyang.ac.kr |
| BRAFV600E | 5-phenyl-1H-pyrazol derivatives | Compound 5c binds tightly to the active site, consistent with potent inhibitory activity. nih.gov |
| P. falciparum DHODH | Hydroxy-substituted 1-aryl-1H-pyrazole-4-carboxylates | In silico evaluation yielded promising results regarding binding in the enzyme's active site. semanticscholar.org |
| Cyclooxygenase-2 (COX-2) | Heterocycles with pyrazole, pyridine, and/or pyran | In silico docking results aligned with in vitro anti-inflammatory activity, confirming binding to the target. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Development
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that influence activity, QSAR facilitates the prediction of the potency of novel compounds.
QSAR studies have been instrumental in the development of various pyrazole derivatives. For a series of 1H-pyrazole-5-carboxylic acid derivatives with activity against maximal electroshock-induced seizure (anti-MES activity), a robust QSAR model was developed. dergipark.org.tr This model, which used a combination of quantum mechanical and molecular mechanics methods for descriptor calculation, established a statistically significant relationship between the anti-MES activity and six key descriptors: dipole moment (μ), energy of the lowest unoccupied molecular orbital (εLUMO), polar surface area (PSA), accessible surface area (WAA), and charge-related parameters. dergipark.org.tr The model demonstrated good predictive power (R²pred = 0.929) and was used to estimate the activity of newly designed derivatives. dergipark.org.tr
In another study, 2D-QSAR models were developed for pyrazolone (B3327878) derivatives to explore their anti-inflammatory and analgesic activities. These models were statistically significant and well-validated, providing a tool to predict the activity of new compounds in this class. jst.go.jpresearchgate.net Furthermore, a 3D-QSAR model was built for a series of 5-phenyl-1H-pyrazol derivatives to better understand the pharmacophore requirements for potent BRAFV600E inhibitory activity, aiding in the design of new and more effective agents. nih.gov
| Activity Type | Pyrazole Derivative Class | QSAR Model Type | Key Descriptors/Findings |
| Anti-MES (Anticonvulsant) | 1H-pyrazole-5-carboxylic acid derivatives | MLR-GFA | Dipole moment, εLUMO, polar surface area, accessible surface area, charge distribution. High predictive power (R²pred=0.929). dergipark.org.tr |
| Anti-inflammatory/Analgesic | Pyrazolone derivatives | 2D-QSAR | Revealed well predictive and statistically significant models to explore potent compounds. jst.go.jpresearchgate.net |
| BRAFV600E Inhibition | 5-phenyl-1H-pyrazol derivatives | 3D-QSAR | Provided pharmacophore understanding for designing new potent inhibitors. nih.gov |
In Silico Design and Screening Methodologies
In silico design and screening methodologies encompass a range of computational techniques used to identify and optimize new drug candidates from large virtual libraries. These methods are foundational to rational drug design, allowing researchers to prioritize which compounds to synthesize and test in the lab. ijpbs.com
The design of novel pyrazole derivatives frequently begins with an in silico approach. For example, various software tools (like Chemsketch, Molinspiration, PASS, and Schrodinger) are used to design different pyrazole derivatives and screen them for physicochemical properties, drug-likeness, and predicted biological activity before synthesis. ijpbs.com This process was applied to design potential anticancer agents, where the designed compounds were subsequently synthesized and evaluated. ijpbs.com
Computer-aided design was also central to the development of 3-carbonyl-5-phenyl-1H-pyrazole as a new scaffold for BRAF and CRAF inhibitors. hanyang.ac.kr The design process involved extending a known compound series and using docking studies to guide the structural modifications, ultimately leading to a new series with predicted higher potency and selectivity. hanyang.ac.kr Similarly, an in silico study of 5-amino functionalized pyrazoles predicted that the designed derivatives would possess good drug-like and pharmacokinetic properties, guiding the subsequent synthesis and microbiological screening. nih.gov
These methodologies are not limited to a single technique but often involve a multi-step workflow. This can include building a virtual library of compounds, calculating molecular descriptors, predicting ADME (Adsorption, Distribution, Metabolism, and Excretion) properties, and performing virtual screening through molecular docking against one or more biological targets. This comprehensive in silico evaluation helps to de-risk the drug discovery process and focus resources on the most promising candidates.
Advanced Applications of 5 Isopropyl 1 Phenyl 1h Pyrazole Scaffold in Chemical Sciences
Coordination Chemistry and Ligand Systems
The field of coordination chemistry has benefited significantly from the incorporation of pyrazole-based ligands, owing to their ability to form stable complexes with a wide array of metal ions. The 5-isopropyl-1-phenyl-1H-pyrazole moiety, with its distinct steric and electronic properties, offers a unique platform for the design of sophisticated ligand systems with tailored functionalities.
Design and Synthesis of Pyrazolyl Ligands
The design and synthesis of ligands derived from pyrazole (B372694) cores are a cornerstone of modern coordination chemistry. The nitrogen atoms within the pyrazole ring serve as excellent donor sites for metal coordination. The synthetic versatility of the pyrazole scaffold allows for the introduction of various substituents, which can fine-tune the steric and electronic environment around the metal center, thereby influencing the properties and reactivity of the resulting metal complexes.
While direct synthetic routes starting from this compound to form specific ligands are not extensively detailed in the reviewed literature, the general principles of pyrazolyl ligand synthesis are well-established. These often involve the functionalization of the pyrazole ring at various positions. For instance, related structures like 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine have been synthesized through the condensation of a bis-β-diketone intermediate with hydrazine (B178648) monohydrate. This approach highlights a viable pathway for incorporating the 5-isopropyl-pyrazole unit into multidentate ligand frameworks. The synthesis of such ligands often provides access to new asymmetric imine and amine ligands, which are valuable in coordination chemistry. rsc.org
Metal Complexation Behavior and Structural Characterization
Pyrazole-based ligands are known to coordinate with a diverse range of metal ions, forming complexes with varied geometries and coordination numbers. The specific complexation behavior is dictated by the nature of the metal ion, the denticity of the ligand, and the reaction conditions. The structural characterization of these metal complexes is crucial for understanding their properties and potential applications. Techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are routinely employed to elucidate the precise arrangement of atoms and the nature of the metal-ligand bonds. mdpi.comresearchgate.net
Role in Catalysis and Materials Science (e.g., Photophysical Properties)
Metal complexes derived from pyrazole-based ligands have shown significant promise in various catalytic applications and in the development of advanced materials with interesting photophysical properties. The tunable nature of the pyrazole scaffold allows for the optimization of the catalytic activity and selectivity of the metal center. Protic pyrazole complexes, for example, have been investigated for their catalytic activity in a range of chemical transformations, where the NH group of the pyrazole ligand can participate in metal-ligand cooperation. nih.gov
In the realm of materials science, the photophysical properties of metal complexes are of great interest for applications in areas such as light-emitting devices and sensors. The ligand environment plays a critical role in determining the absorption and emission characteristics of a complex. While specific studies on the photophysical properties of this compound complexes are not detailed, research on other pyrazole-based metal complexes has demonstrated their potential as luminescent materials. The fluorescence properties of these complexes can be enhanced upon coordination to a metal ion. researchgate.net For example, iron(III) complexes with N-phenylpyrazole-based ligands have been investigated, revealing insights into their electronic structure and the potential for overlapping metal-to-ligand charge transfer (MLCT) and ligand-to-metal charge transfer (LMCT) absorption bands. mdpi.com
Role as Building Blocks in Complex Organic Synthesis
Beyond its applications in coordination chemistry, the this compound scaffold serves as a valuable building block in the synthesis of more complex organic molecules, particularly fused heterocyclic systems and multifunctional compounds. Its inherent chemical reactivity and the possibility of introducing various functional groups make it a versatile synthon for constructing diverse molecular architectures.
Construction of Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyrimidines)
Pyrazolo[1,5-a]pyrimidines are a class of fused heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. nih.gov The synthesis of these systems often relies on the use of 5-aminopyrazole derivatives as key precursors. nih.gov The general and widely adopted strategy involves the condensation of a 5-aminopyrazole with a 1,3-bielectrophilic species, such as a β-dicarbonyl compound or its equivalent. nih.govresearchgate.net
Several synthetic methodologies have been developed for the efficient construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core, including:
Cyclization Reactions: This is a common approach where a 3-substituted-5-amino-1H-pyrazole reacts with a cyclic β-dicarbonyl compound. nih.gov
Condensation Reactions: The reaction of 5-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions is a frequently employed strategy. nih.gov
Three-Component Reactions: Microwave-assisted three-component reactions of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds provide a rapid and efficient route to pyrazolo[1,5-a]pyrimidines. nih.gov
While a specific example detailing the use of 5-amino-3-isopropyl-1-phenyl-1H-pyrazole in these reactions was not found in the reviewed literature, the established synthetic routes are broadly applicable to a variety of substituted 5-aminopyrazoles. The reaction of 5-aminopyrazoles with enaminones has also been reported as a viable method for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net
| Starting Materials | Reaction Type | Product | Reference |
| 3-Substituted-5-amino-1H-pyrazoles and cyclic β-dicarbonyl compounds | Cyclization | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazoles and β-dicarbonyl compounds | Condensation | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 3-Amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds | Three-Component (Microwave-assisted) | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| 5-Aminopyrazoles and enaminones | Condensation | Pyrazolo[1,5-a]pyrimidine derivatives | researchgate.net |
Synthesis of Multifunctional Molecules
The this compound core can be incorporated into larger, multifunctional molecules through various synthetic strategies, including multicomponent reactions (MCRs). MCRs are powerful tools in organic synthesis that allow for the construction of complex molecules in a single step from three or more starting materials, offering high atom economy and efficiency. nih.gov
Pyrazolone (B3327878) derivatives, which are structurally related to the pyrazole scaffold, have been extensively used in MCRs. For example, 1,3-disubstituted 5-pyrazolones can react with formaldehyde (B43269) and styrenes or indoles in environmentally benign solvent systems to afford a variety of complex skeletons. rsc.org While direct participation of this compound in such MCRs is not explicitly documented in the available literature, the reactivity of the pyrazole ring suggests its potential as a component in these convergent synthetic strategies. The development of MCRs involving this specific pyrazole derivative could open up new avenues for the rapid synthesis of novel and structurally diverse multifunctional molecules. researchgate.net
Medicinal Chemistry and Rational Compound Design Strategies Utilizing the 5 Isopropyl 1 Phenyl 1h Pyrazole Moiety
Scaffold Derivatization for Molecular Target Modulation
The pyrazole (B372694) ring is a privileged structure in drug discovery, and its derivatization is a key strategy for modulating interactions with biological targets. nih.gov The 5-isopropyl-1-phenyl-1H-pyrazole scaffold offers multiple positions for chemical modification, primarily at the pyrazole ring, the phenyl ring, and the isopropyl group, to optimize potency, selectivity, and pharmacokinetic properties.
Synthetic strategies often involve the condensation of hydrazines with β-dicarbonyl compounds, such as β-ketoesters, which is a classic and versatile method for forming the pyrazolone (B3327878) core. nih.gov For instance, a general route to synthesize 1H-pyrazolo[3,4-b]pyridines involves the condensation of a 1-alkylpyrazole-5-amine with a 4-aryl-2,4-diketoester. ucla.edu Similarly, novel 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives have been created by first condensing a starting material with triethyl orthoformate, followed by cyclization with various hydrazines to introduce diversity at the N1 position of the pyrazole ring. arabjchem.org
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are crucial for optimizing lead compounds. These investigations systematically alter the chemical structure of a molecule and assess the impact on its biological activity and physicochemical properties, respectively. For pyrazole-based compounds, SAR studies have provided valuable insights into the structural requirements for potent and selective inhibitors.
In the development of antitubercular agents based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, SAR studies revealed that having an aromatic ring at the R2 and R3 positions was essential for activity. nih.gov Conversely, replacing a methyl group at the R4 position was detrimental in one analog but improved potency four-fold in another, highlighting the nuanced effects of substitution. nih.gov Similarly, in a series of pyrazolopyridine derivatives designed as enterovirus inhibitors, a comprehensive SAR was established by modifying four positions: N1, C6, C4, and a linker unit. ucla.edu The study found that inhibitors with an isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position exhibited the highest selectivity. ucla.eduacs.org
SPR studies, which correlate structural changes with properties like solubility and metabolic stability, are equally important for developing viable drug candidates. acs.orgnih.gov For example, in the optimization of diaminopurine-based inhibitors of Trypanosoma brucei, researchers synthesized analogs with varying carbon chain lengths. nih.gov While increasing the carbon length generally boosted potency, it also led to higher microsomal clearance, indicating a trade-off between activity and metabolic stability that must be carefully managed. nih.gov Another SAR study on pyrazolone derivatives as inhibitors of Trypanosoma cruzi noted that more apolar compounds generally showed better activity than those with calculated LogP (cLogP) values below 2.0. frontiersin.org This highlights the importance of lipophilicity in determining the antiparasitic potency of this class of compounds.
| Compound Class | Key SAR/SPR Findings | Target/Indication | Reference(s) |
| Pyrazolopyridine Derivatives | An isopropyl group at the N1 position and a thiophenyl-2-yl unit at the C6 position led to high selectivity. | Antiviral (Enterovirus) | ucla.edu, acs.org |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | An aromatic ring at positions R2 and R3 was necessary for activity. The effect of a methyl group at R4 was context-dependent. | Antitubercular | nih.gov |
| Phenylpyrazolone Derivatives | More apolar compounds (higher cLogP) generally exhibited better activity. | Antiparasitic (Trypanosoma cruzi) | frontiersin.org |
| Diaminopurine Analogs | Increasing carbon chain length enhanced potency but also increased microsomal clearance. | Antiparasitic (Trypanosoma brucei) | nih.gov |
Molecular Docking and Protein-Ligand Interaction Analysis in Compound Design
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and affinity. This tool is instrumental in rational drug design, helping to elucidate protein-ligand interactions and guide the synthesis of more potent and selective inhibitors.
For pyrazole derivatives, docking studies have been widely employed to understand their mechanism of action against various protein targets, including protein kinases. nih.govnih.govvulcanchem.com Docking analyses have shown that pyrazole derivatives can effectively fit into the binding pockets of kinases like VEGFR-2, Aurora A, and CDK2, forming key hydrogen bonds and other interactions. nih.govnih.gov For example, in a study of pyrazole derivatives as potential kinase inhibitors, docking simulations revealed that the ligands were positioned deep within the binding pocket of all three target proteins, showing favorable binding energies and interaction patterns. nih.govnih.gov
In the design of selective inhibitors for the BRAF V600E mutant kinase, a known driver of melanoma, molecular docking was used to predict selectivity over the wild-type (WT) form. tandfonline.com The docking results for a series of 3-carbonyl-5-phenyl-1H-pyrazole compounds showed multiple hydrogen bonds near the kinase hinge region, with the pyrazole group interacting with the backbone residues of Trp531 and Thr529. tandfonline.com This detailed interaction analysis helps explain the observed potency and provides a roadmap for further optimization.
Similarly, in the development of novel antifungal agents targeting succinate (B1194679) dehydrogenase (SDH), molecular docking was used to study the binding of pyrazole-carboxamide derivatives to the enzyme's crystal structure. arabjchem.org This analysis helps to rationalize the observed SAR, where the presence of a phenyl group at the 1-position of the pyrazole ring was found to be crucial for activity. arabjchem.orgresearchgate.net The analysis of protein-ligand interactions is fundamental, as most small molecules bind to deep, concave hydrophobic pockets on protein surfaces to maximize favorable contacts. acs.org
| Compound Series | Protein Target | Key Docking Insights | Reference(s) |
| Pyrazole Derivatives | VEGFR-2, Aurora A, CDK2 | Ligands docked deep within the binding pocket, forming reasonable hydrogen bonds and showing good binding energies. | nih.gov, nih.gov |
| 3-Carbonyl-5-phenyl-1H-pyrazole Derivatives | BRAF V600E | Pyrazole group formed three hydrogen bonds with hinge residues Trp531 and Thr529, contributing to potency. | tandfonline.com |
| Pyrazole-Carboxamide Derivatives | Succinate Dehydrogenase (SDH) | The phenyl group on the pyrazole ring was identified as important for binding and antifungal activity. | arabjchem.org, researchgate.net |
| 4-(4-(4,5-Dihydro-5-(4-isopropylphenyl)-1H-pyrazol-3-yl)phenyl)morpholine | Breast Cancer Protein (6XXO) | The molecule was predicted to be reactive and stable with a theoretical band gap of 4 eV, with active areas revealed by charge distribution analysis. | researchgate.net |
Fragment-Based and Ligand-Based Computational Design Approaches
In addition to structure-based methods like docking, fragment-based and ligand-based design strategies are powerful tools in modern medicinal chemistry. These computational approaches accelerate the discovery of novel hit and lead compounds.
Fragment-Based Drug Design (FBDD) starts by identifying small, low-molecular-weight chemical fragments that bind weakly to the target protein. These fragments are then grown or linked together to produce a more potent lead compound. The 5-phenyl-1H-pyrazole-3-carboxylic acid scaffold has been identified as a "privileged fragment" for discovering Factor XIa (FXIa) inhibitors, which are sought after as anticoagulants. nih.gov In one study, this pyrazole fragment was used to replace a moiety in a known inhibitor, leading to a new scaffold that was subsequently optimized to yield a potent FXIa inhibitor with a Ki of 90.37 nM. nih.gov In another example, a 1-methyl-3-phenyl-1H-pyrazole was among several aromatic fragments used in the fragment-based design of a novel acetylcholinesterase inhibitor. mdpi.com
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the target protein is unknown. This approach relies on the knowledge of other molecules that bind to the target. By analyzing the common pharmacophoric features of known active ligands, a model can be built to design new compounds. For instance, a ligand-based approach was used to design novel inhibitors of the SARS-CoV-2 main protease (Mpro). bu.edu.eg By analyzing the binding mode of a known co-crystallized inhibitor, researchers identified key pharmacophoric features, such as hydrogen bond donors and acceptors and aromatic moieties, which guided the synthesis of a new series of N-(5-Nitrothiazol-2-yl)-carboxamido derivatives with potent inhibitory activity. bu.edu.eg
These computational design strategies, often used in combination, provide a rational and efficient framework for leveraging scaffolds like this compound to develop novel therapeutics.
In Vitro Mechanistic Investigations of Compound-Target Interactions (e.g., Enzyme Inhibition Mechanisms)
In vitro mechanistic studies are essential to confirm the biological activity of newly designed compounds and to understand how they interact with their molecular targets. These assays provide quantitative data on potency, such as IC50 values (the concentration of an inhibitor required to reduce enzyme activity by 50%), and can elucidate the mechanism of inhibition.
For pyrazole derivatives, a wide range of in vitro assays have been used to characterize their biological effects. In the search for new anti-inflammatory agents, novel thymol-pyrazole hybrids were evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. nih.gov Several compounds displayed potent inhibition of COX-2, with IC50 values comparable to the approved drug celecoxib, demonstrating their potential as dual inhibitors for safer anti-inflammatory therapy. nih.gov
In the context of antifungal drug discovery, a series of 1-substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives were synthesized and tested against various plant pathogens. arabjchem.orgresearchgate.net The most active compound, Y13, showed excellent broad-spectrum antifungal activity with low EC50 values against several fungal species. arabjchem.orgresearchgate.net Mechanistic studies suggested that, unlike traditional amide fungicides that inhibit succinate dehydrogenase, this compound may act by disrupting the fungal cell membrane. arabjchem.orgresearchgate.net
Similarly, a systematic study of pyrazole-based inhibitors against meprin α and meprin β, two metalloproteases implicated in inflammatory diseases, involved synthesizing derivatives and evaluating their inhibitory activity. nih.gov The 3,5-diphenylpyrazole (B73989) derivative showed high inhibitory activity against meprin α in the low nanomolar range, providing a strong starting point for developing selective inhibitors. nih.gov These in vitro investigations are a cornerstone of the drug discovery process, validating the designs conceived through computational methods and SAR studies.
| Compound/Series | Target Enzyme(s) | Key In Vitro Findings | Reference(s) |
| Thymol–pyrazole hybrids (e.g., 8b, 8g) | COX-1, COX-2, 5-LOX | Potent and selective COX-2 inhibition (IC50 ≈ 0.045 µM), comparable to celecoxib. Also showed 5-LOX inhibition. | nih.gov |
| 1-Substituted-5-trifluoromethyl-1H-pyrazole-4-carboxamides (e.g., Y13) | Fungal Growth | Potent antifungal activity (EC50 = 13.1–21.4 mg/L) against various pathogens; mechanism involves cell membrane disruption. | arabjchem.org, researchgate.net |
| 3,5-Diphenylpyrazole derivatives (e.g., 7a) | Meprin α, Meprin β | High inhibitory activity against meprin α in the low nanomolar range. | nih.gov |
| NPD-0227 | Trypanosoma cruzi | Potent in vitro inhibitor of the parasite with a pIC50 of 6.4 and high selectivity over human cells. | frontiersin.org |
Future Perspectives and Emerging Research Directions
Development of Novel Synthetic Routes
The quest for more efficient, economical, and environmentally benign methods for synthesizing 5-Isopropyl-1-phenyl-1H-pyrazole remains a significant focus. While traditional methods often rely on the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives, emerging research is exploring innovative strategies. tandfonline.comasianpubs.orgmdpi.com These include the development of one-pot multicomponent reactions (MCRs) which offer advantages in terms of atom economy and reduced waste. mdpi.com The use of novel catalysts, such as organocatalysts and metal-based catalysts, is also a promising avenue for improving reaction yields and selectivity under milder conditions. tandfonline.comresearchgate.net
Furthermore, the exploration of unconventional starting materials and reaction pathways is gaining traction. For instance, a novel route to fully substituted 1H-pyrazoles has been reported involving the condensation-fragmentation-cyclization-extrusion reactions of thietanones with 1,2,4,5-tetrazines. acs.org Such innovative approaches could lead to the discovery of more direct and versatile methods for the synthesis of this compound and its analogues.
Table 1: Comparison of Synthetic Approaches for Pyrazole (B372694) Derivatives
| Synthetic Method | Key Features | Potential Advantages for this compound |
| Traditional Condensation | Reaction of 1,3-dicarbonyls with hydrazines. mdpi.com | Well-established, readily available starting materials. |
| Multicomponent Reactions (MCRs) | Multiple components react in a single step. mdpi.com | Increased efficiency, reduced waste, and atom economy. |
| Catalytic Synthesis | Use of organocatalysts or metal catalysts. tandfonline.comresearchgate.net | Milder reaction conditions, higher yields, and improved selectivity. |
| Novel Ring Formation | Unconventional starting materials and reaction pathways. acs.org | Access to novel derivatives and potentially more direct routes. |
Advanced Computational Techniques and Machine Learning Integration
The integration of computational chemistry and machine learning is set to revolutionize the study of molecules like this compound. beilstein-journals.orgvapourtec.comsioc-journal.cn Advanced computational techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the electronic structure, stability, and potential biological activity of the compound. eurasianjournals.comrsc.org These methods allow for the prediction of various molecular properties and the simulation of interactions with biological targets, thereby guiding experimental efforts. chemrevlett.comarabjchem.org
Machine learning (ML) algorithms are emerging as powerful tools for accelerating the discovery and optimization of chemical reactions. beilstein-journals.orgbohrium.commagritek.com By training ML models on existing experimental data, it is possible to predict reaction outcomes, optimize reaction conditions, and even identify novel synthetic routes with greater efficiency than traditional trial-and-error approaches. vapourtec.com For this compound, ML could be employed to predict its reactivity in various chemical transformations and to design more efficient synthetic strategies.
Table 2: Impact of Computational and Machine Learning Techniques
| Technique | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Calculation of electronic structure and properties. rsc.org | Deeper understanding of reactivity and stability. |
| Molecular Docking | Prediction of binding modes with biological targets. arabjchem.org | Identification of potential therapeutic applications. |
| Machine Learning (ML) | Prediction of reaction outcomes and optimization of synthesis. beilstein-journals.orgvapourtec.com | Accelerated discovery of novel and efficient synthetic routes. |
Exploration of New Mechanistic Paradigms
A thorough understanding of reaction mechanisms is fundamental to the development of new synthetic methods and the control of reaction outcomes. For the synthesis of pyrazoles, including this compound, future research will likely focus on elucidating the intricate details of reaction pathways. This includes the study of intermediates, transition states, and the role of catalysts in directing the course of a reaction.
The investigation of novel mechanistic paradigms, such as those involving photocatalysis or electrochemistry, could open up new avenues for pyrazole synthesis. mdpi.comnih.gov For instance, understanding the mechanism of N-heterocyclic carbene (NHC)-catalyzed reactions has led to the development of new synthetic transformations. acs.org Similarly, exploring the mechanistic details of metal-catalyzed cyclization reactions can provide valuable insights for designing more efficient and selective synthetic routes to pyrazoles. mdpi.comresearchgate.net Quantum mechanical calculations can play a crucial role in complementing experimental studies by providing theoretical models of reaction pathways and intermediates. nih.gov
Expansion into Interdisciplinary Research Fields
The unique structural and electronic properties of the pyrazole scaffold make it a versatile building block for applications in various scientific disciplines. mdpi.comnih.gov While pyrazole derivatives have been extensively studied in medicinal chemistry for their potential therapeutic activities, their application in other fields is an area of growing interest. royal-chem.comnih.gov
Future research on this compound could explore its potential in materials science, for example, in the development of novel organic light-emitting diodes (OLEDs), sensors, or functional polymers. royal-chem.com The compound's properties could also be harnessed in agrochemicals for the development of new pesticides or herbicides. royal-chem.com The interdisciplinary application of pyrazoles in fields such as supramolecular chemistry and as cosmetic colorings highlights the broad potential of this class of compounds. mdpi.com The synthesis of a derivative, this compound-4-carbaldehyde, from ethyl 3-oxo-methyl-pentanoate and phenyl hydrazine has been noted in the context of creating cytokine production inhibitors for treating chronic inflammatory diseases, indicating a pathway for further exploration in medicinal chemistry. google.com.na
Table 3: Potential Interdisciplinary Applications
| Research Field | Potential Application of this compound |
| Materials Science | Development of organic electronics and functional polymers. royal-chem.com |
| Agrochemicals | Design of novel pesticides and herbicides. royal-chem.com |
| Medicinal Chemistry | Exploration as a scaffold for new therapeutic agents. nih.gov |
| Supramolecular Chemistry | Use as a building block for complex molecular architectures. mdpi.com |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Isopropyl-1-phenyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with β-diketones or β-ketoesters. For example, phenylhydrazine reacts with isopropyl-substituted diketones in ethanol under reflux, followed by acid catalysis to promote cyclization . Optimization involves varying solvents (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., H₂SO₄ or p-TsOH). Thin-layer chromatography (TLC) and HPLC are critical for monitoring reaction progress and purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral data interpreted?
- Methodological Answer :
- FTIR : Identify key functional groups (e.g., C=N stretch at ~1600 cm⁻¹, C-H bending of the pyrazole ring at ~750 cm⁻¹) .
- NMR : ¹H NMR shows singlet peaks for equivalent protons on the pyrazole ring (δ 7.5–8.0 ppm for phenyl protons; δ 2.5–3.0 ppm for isopropyl CH groups) .
- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths and angles, with typical pyrazole ring bond lengths of ~1.34 Å (C-N) and ~1.40 Å (C-C) .
Q. How does the substituent pattern (isopropyl vs. methyl/phenyl) influence the solubility and stability of pyrazole derivatives?
- Methodological Answer : Substituent effects are analyzed via Hansen solubility parameters (HSPs) and molecular dynamics simulations. For 5-isopropyl derivatives, increased hydrophobicity compared to methyl analogs reduces aqueous solubility but enhances stability in organic solvents (e.g., DMSO, chloroform). Stability under thermal stress is assessed via thermogravimetric analysis (TGA), with decomposition temperatures typically >200°C .
Advanced Research Questions
Q. How can computational methods (DFT, molecular docking) predict the reactivity and bioactivity of this compound?
- Methodological Answer :
- DFT Calculations : Gaussian software calculates HOMO-LUMO gaps to predict electrophilic/nucleophilic sites. For 5-isopropyl derivatives, the LUMO is often localized on the pyrazole ring, favoring interactions with electron-rich biological targets .
- Molecular Docking : AutoDock Vina evaluates binding affinities to enzymes (e.g., cyclooxygenase-2). Docking scores (<-7.0 kcal/mol) suggest strong inhibition potential, with the isopropyl group enhancing hydrophobic interactions in active sites .
Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives, particularly regarding torsional angles and packing efficiency?
- Methodological Answer : Discrepancies arise from solvent inclusion or polymorphism. High-resolution data (≤0.8 Å) collected at synchrotron facilities improve accuracy. SHELXL refinement with TWIN/BASF commands addresses twinning, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C-H···π contacts) to explain packing variations .
Q. How does the substituent position (3- vs. 5-isopropyl) affect structure-activity relationships (SAR) in antimicrobial or anti-inflammatory studies?
- Methodological Answer : Comparative SAR studies involve synthesizing positional isomers and testing against bacterial strains (e.g., S. aureus, MIC assays). For 5-isopropyl derivatives, enhanced lipophilicity improves membrane penetration, increasing efficacy (MIC ~8 µg/mL vs. ~32 µg/mL for 3-isopropyl analogs) .
Q. What advanced hyphenated techniques (LC-MS, GC-MS/MS) are suitable for quantifying trace impurities in this compound?
- Methodological Answer : LC-MS with electrospray ionization (ESI) in positive ion mode detects impurities at ppm levels. Column: C18 (2.6 µm, 100 Å), mobile phase: acetonitrile/0.1% formic acid. MS/MS fragments at m/z 215 (parent ion) and m/z 145 (pyrazole ring cleavage) confirm structural integrity .
Data Contradiction and Validation
Q. How should researchers address inconsistencies between theoretical (DFT) and experimental (X-ray) bond lengths in pyrazole derivatives?
- Methodological Answer : Discrepancies often arise from crystal packing forces absent in gas-phase DFT models. Use periodic boundary conditions (PBC) in CASTEP or VASP for solid-state DFT simulations. Root-mean-square deviations (RMSD) <0.05 Å validate alignment between experimental and theoretical data .
Q. What validation protocols ensure reproducibility in biological assays for pyrazole-based compounds?
- Methodological Answer : Follow OECD guidelines:
- Dose-Response Curves : Triplicate experiments with ±10% error margins.
- Positive Controls : Compare to known standards (e.g., ciprofloxacin for antimicrobial assays).
- Statistical Analysis : ANOVA with post-hoc Tukey tests (p <0.05) confirms significance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
